Oxidation: Dihydropyridines can be readily oxidized to the corresponding pyridine derivatives. This transformation is often utilized in the development of prodrugs. []
Alkylation: The nitrogen atom in the dihydropyridine ring can undergo alkylation reactions, offering opportunities for structural modifications and potentially influencing its pharmacological activity. []
Cyclocondensation: The presence of reactive functional groups, such as the cyano group and the ester group, allows for the synthesis of various heterocyclic systems through cyclocondensation reactions. []
Applications
Antimicrobial Agents: Research suggests that some dihydropyridine derivatives possess promising antimicrobial activity against various bacteria and fungi. [, ] This highlights their potential in developing new antimicrobial agents.
Anticancer Agents: The cytotoxic activity of certain dihydropyridine compounds has been evaluated in cancer cell lines. [] While further research is needed, these findings indicate potential applications in anticancer drug discovery.
Compound Description: This class of compounds serves as a starting point for synthesizing various heterocyclic derivatives, including isoxazoles, dihydropyrazolones, and tetrahydropyridines []. These derivatives are explored for their potential biological activities.
Relevance: This class shares the core tetrahydropyridine ring structure with Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. The variations highlighted in the research focus on modifications at the nitrogen atom (1-position) and potential reactions of the carboxylate group at the 3-position.
Compound Description: This specific compound is a dihydropyrazolone derivative synthesized from an Ethyl 1-substituted aryl-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate precursor. Its structure was confirmed by X-ray analysis [].
Relevance: This compound exemplifies the structural diversity achievable through modifications of the parent compound, Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. It showcases the potential to introduce a pyrazolone ring fused to the tetrahydropyridine core, leading to a new class of compounds with potential biological interest.
Compound Description: ATI22-107 is a dual pharmacophore compound designed to inhibit both cardiac phosphodiesterase (PDE-III) and the L-type calcium channel (LTCC) []. It exhibits inotropic effects while minimizing increases in diastolic calcium levels, potentially leading to a safer cardiovascular profile compared to pure PDE-III inhibitors.
Relevance: While structurally distinct from Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, ATI22-107 highlights the biological relevance of targeting ion channels and signaling pathways like PDE-III for cardiovascular applications. This suggests that exploring similar strategies with the target compound or its derivatives could be of interest.
Compound Description: SK&F 94836 is a novel positive inotrope/vasodilator investigated for treating congestive heart failure. This compound is rapidly absorbed, widely distributed, and primarily excreted unchanged in urine [].
Relevance: This compound showcases the therapeutic potential of compounds containing a tetrahydropyridazinone ring system, which is structurally reminiscent of the tetrahydropyridine core in Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. Though their pharmacological targets might differ, this structural similarity suggests potential avenues for exploring related biological activities within this class of compounds.
Compound Description: This compound is structurally characterized by single-crystal X-ray diffraction, revealing its molecular conformation and hydrogen bonding patterns. It features an ethoxymethylene group at the 5-position of the tetrahydropyridine ring [].
Relevance: The structural similarity to Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate lies in the core tetrahydropyridine ring and the carboxylate group at the 3-position. The key difference is the presence of an ethoxymethylene group at the 5-position instead of a 4-cyanophenyl substituent in the target compound.
Compound Description: This compound and its pharmaceutically acceptable salts are recognized for their cardiotonic properties [].
Relevance: Although structurally distinct from Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, it highlights the importance of exploring chirality, as only the (-) enantiomer exhibits the desired cardiotonic effects. This emphasizes the potential for stereoisomerism to significantly impact biological activity and underscores the need to consider chiral separation and evaluation when working with the target compound.
Compound Description: This compound is synthesized through a microwave-assisted reaction, showcasing the efficiency of this technique in synthesizing heterocycles. The structure features a tetrahydropyridine ring fused with a pyrazole moiety [].
Relevance: The presence of the tetrahydropyridine ring, with a nitrile group at the 5-position, links this compound to Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. The key distinction is the fused pyrazole ring and the different substituents around the tetrahydropyridine core. This highlights the feasibility of employing microwave-assisted chemistry to potentially synthesize related compounds efficiently.
Compound Description: This series of compounds represents a class of dihydropyridazinone cardiotonics. Studies showed an inverse relationship between the size of the spirocycloalkyl ring and inotropic potency [].
Relevance: Although structurally distinct from Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, this series underscores the potential of incorporating spirocyclic systems into structurally related compounds. It exemplifies how modifications to ring size can fine-tune biological activity, providing insights into potential optimization strategies.
Compound Description: LY195115 is a potent cardiotonic agent and a potent inhibitor of cAMP phosphodiesterase (PDE) derived from the sarcoplasmic reticulum (SR-PDE) []. Its three-dimensional structure has been elucidated using X-ray crystallography.
Relevance: While structurally different from Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, LY195115 emphasizes the significance of three-dimensional structure and conformation in determining biological activity. This highlights the value of employing techniques like X-ray crystallography or computational modeling to understand the structure-activity relationships of the target compound and its derivatives.
Ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates and 1-alkyl-1,4,5,6-tetranydro-6-oxopyridine-3-carbonitriles
Compound Description: These compounds are synthesized through a novel method involving the reduction of N-2-nitroarylamidines. The process utilizes catalytic hydrogenation and provides an alternative route to these tetrahydropyridine derivatives [].
Relevance: The structural similarity with Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is evident in the shared tetrahydropyridine core and the presence of either a carboxylate or nitrile group at the 3-position. This reinforces the versatility of synthetic approaches toward this class of compounds and offers alternative routes that might be explored for the target compound or its analogues.
Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Compound Description: These dihydropyridine derivatives are synthesized using an eco-friendly microwave-assisted approach []. This method offers advantages like reduced solvent use, easier workup, scalability, and lower energy consumption compared to traditional methods.
Relevance: This entry highlights the increasing importance of green chemistry principles in synthesizing biologically active compounds. While the specific compounds mentioned are not direct analogues of Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, the success of microwave-assisted synthesis in preparing related dihydropyridines encourages the exploration of similar eco-friendly approaches for the target compound.
Compound Description: DFOC is a novel compound characterized by various spectroscopic techniques, including UV-Visible, FT-IR, FT-Raman, 1H-NMR, and 13C-NMR []. Density functional theory (DFT) calculations were employed to investigate its harmonic vibrational frequencies, optimized molecular geometry, and electronic properties.
Relevance: Though structurally different from Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, DFOC's comprehensive spectroscopic and computational characterization provides a template for studying the target compound. Applying similar analytical techniques can provide valuable insights into the structural features, electronic properties, and potential reactivity of the target compound, aiding in understanding its behavior and potential applications.
Compound Description: This compound is a 1,2,4-triazine derivative, a class known for its diverse biological activities, including antimicrobial, antifungal, and antitumor effects [].
Relevance: Though structurally different from Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, this compound's membership in the 1,2,4-triazine family, known for its broad-spectrum biological activities, encourages exploring similar properties for the target compound or its derivatives. Synthesizing and evaluating analogues containing the 1,2,4-triazine motif could lead to the discovery of new bioactivities.
Compound Description: This series of pyrimidine derivatives has shown significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans and Aspergillus niger. These compounds also show potential as anticancer agents against the human breast cancer cell line (MCF-7) [].
Relevance: The presence of the pyrimidine ring links this series to Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. Although their structures differ, these compounds' diverse biological activities highlight the potential of exploring the antimicrobial, antifungal, and anticancer properties of the target compound or its derivatives. Synthesizing and evaluating analogues containing the pyrimidine motif, especially those incorporating structural features from this series, could lead to discovering new bioactivities.
Compound Description: This series of compounds was tested for their antibacterial and antifungal activities against both gram-positive and gram-negative bacteria [].
Relevance: Though structurally different from Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, the presence of an aryl group at the 2-position of the thiazolo[3,2-a]pyrimidine core in these compounds suggests the potential for introducing similar substitutions in the target compound. Exploring such modifications could lead to alterations in biological activity and provide valuable insights into structure-activity relationships.
Compound Description: This series of compounds, featuring a thiazolo[3,2a]pyrimidine core, has been evaluated for antibacterial and antifungal activities [].
Relevance: Though structurally different from Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, the presence of an aryl group at the 2-position of the thiazolo[3,2-a]pyrimidine core in these compounds suggests the potential for introducing similar substitutions in the target compound. Exploring such modifications could lead to alterations in biological activity and provide valuable insights into structure-activity relationships.
Compound Description: This series of oxazolo[3,2-a]pyrimidine derivatives has been synthesized and evaluated for their antibacterial activity [].
Relevance: Although structurally different from Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, this series demonstrates the potential of incorporating an oxazole ring into related structures. It suggests the possibility of synthesizing and evaluating oxazole-containing analogues of the target compound to explore potential antibacterial properties.
Compound Description: This series of compounds containing a thiozolo[3,2-a]pyrimidine core has been explored for its antibacterial properties [].
Relevance: The structural similarity to Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate lies in the presence of an aryl group at the 2-position of the thiozolo[3,2-a]pyrimidine core. This suggests the potential for introducing similar modifications to the target compound, potentially influencing its biological activity and offering insights into structure-activity relationships within this class of compounds.
Compound Description: This series of thieno[2,3-d]pyrimidine derivatives has been synthesized and evaluated for antimicrobial activity []. Notably, some compounds within this series, particularly those with an n-butyl substituent at position 3, exhibit significant inhibitory activity against Candida albicans fungi.
Relevance: Though not direct structural analogues of Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, these compounds highlight the potential of incorporating a thiophene ring into related structures. This suggests synthesizing and evaluating thiophene-containing analogues of the target compound, especially those with an n-butyl substituent, to explore potential antifungal properties against Candida albicans.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.